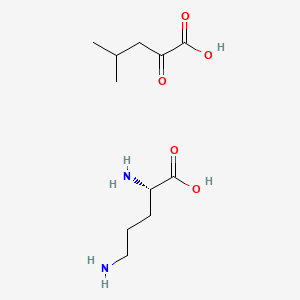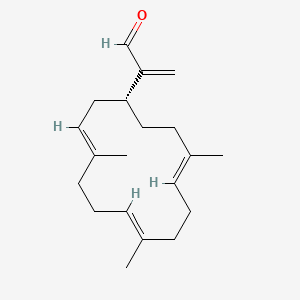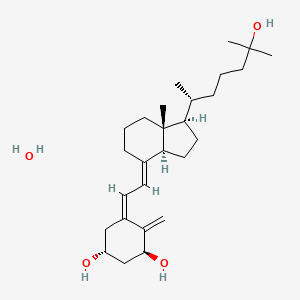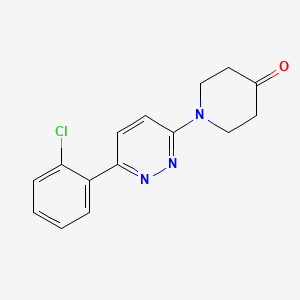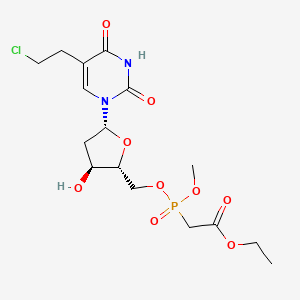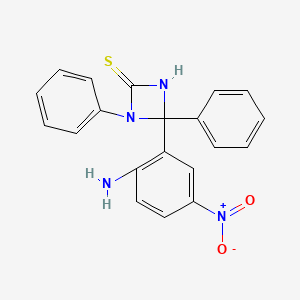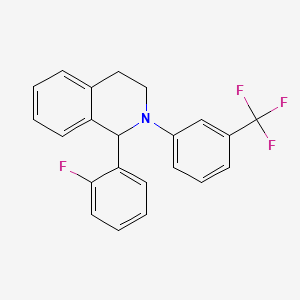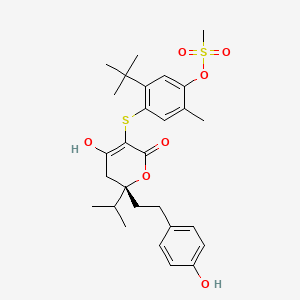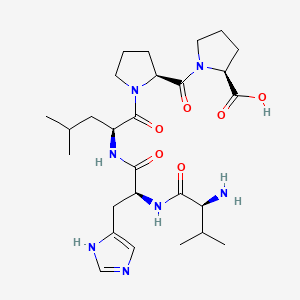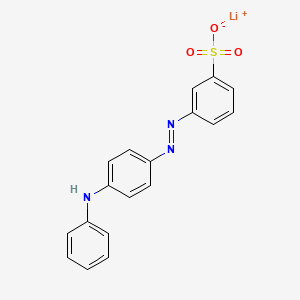
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with two organic ligands, each containing a pyrazole ring substituted with a 3-chlorophenyl group, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination with a chromate source. The initial steps include the preparation of the organic ligands through reactions such as azo coupling and sulfonamide formation. The final step involves the coordination of these ligands with a chromate salt under controlled pH and temperature conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially oxidizing other substrates.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromium center.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic ligands, while reduction reactions could produce reduced chromium species.
Scientific Research Applications
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and sensors, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biological molecules, potentially disrupting cellular processes. The organic ligands may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) complexes: These compounds share the chromate core but differ in their organic ligands.
Azo compounds: Similar in having azo groups, but differ in their overall structure and coordination with metal centers.
Sulfonamide derivatives: Share the sulfonamide functional group but differ in their coordination chemistry and overall structure.
Uniqueness
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is unique due to its combination of a chromate core with complex organic ligands, providing a distinct set of chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
85959-80-4 |
|---|---|
Molecular Formula |
C36H33Cl2CrN10O10S2+ |
Molecular Weight |
952.7 g/mol |
IUPAC Name |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-(methylsulfamoyl)benzoic acid;chromium;hydron |
InChI |
InChI=1S/2C18H16ClN5O5S.Cr/c2*1-10-16(17(25)24(23-10)12-5-3-4-11(19)8-12)22-21-15-7-6-13(30(28,29)20-2)9-14(15)18(26)27;/h2*3-9,16,20H,1-2H3,(H,26,27);/p+1 |
InChI Key |
CQMKFEJVBQAUNB-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



